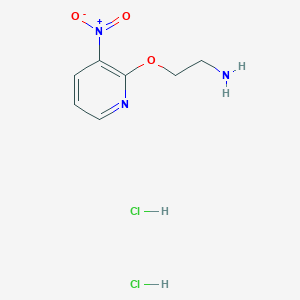
6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine, also known as 6-Br-3-OMe-2-TFMP, is a heterocyclic compound that has a variety of applications in scientific research. It is a colorless liquid with a melting point of -17°C and a boiling point of 132°C. 6-Br-3-OMe-2-TFMP is used in a wide range of applications, from the synthesis of pharmaceuticals to the study of biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Agrochemicals
6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are primarily used for crop protection, offering effective pest control due to the unique properties imparted by the trifluoromethyl group . For instance, it contributes to the development of compounds like fluazifop-butyl , a herbicide that targets grassy weeds without harming broadleaf crops .
Pharmaceuticals
In the pharmaceutical industry, this compound’s derivatives play a crucial role in creating drugs with enhanced efficacy and stability. The trifluoromethyl group is known to improve the metabolic stability of pharmaceuticals, making the derivatives of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine valuable for developing new medications . Several drugs containing the TFMP moiety are approved, and many more are undergoing clinical trials .
Veterinary Products
The veterinary sector also benefits from the derivatives of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine . These compounds are used in veterinary medicine formulations to treat a variety of animal health issues, leveraging the enhanced biological activity provided by the fluorine atoms .
Functional Materials
In the field of functional materials, the unique physicochemical properties of the fluorine atom in the TFMP derivatives contribute to the development of advanced materials with specific desired characteristics, such as increased resistance to environmental degradation or improved performance .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its derivatives are involved in various chemical reactions, including cyclocondensation and Horner-Wadsworth-Emmons reactions, which are pivotal in synthesizing complex organic molecules .
Chemical Research
6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine: is extensively used in chemical research to explore new synthetic pathways and develop novel compounds. Its derivatives are particularly valuable in research due to their reactivity and the ability to introduce the trifluoromethyl group into other molecules, thus opening up new avenues in medicinal chemistry and material science .
Medical Research
In medical research, the derivatives of this compound are being investigated for their potential therapeutic applications. The presence of the trifluoromethyl group is associated with improved pharmacokinetic properties, which is why many compounds containing the TFMP sub-structure are currently undergoing clinical trials .
Industrial Processes
The derivatives of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine are crucial in various industrial processes, especially in the synthesis of compounds requiring the trifluoromethyl group. This group enhances the properties of industrial chemicals, making them more effective and reliable for their intended applications .
Propriétés
IUPAC Name |
6-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHUDBUJDKQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
1227499-22-0 | |
| Record name | 6-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)

![1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid](/img/structure/B1447958.png)

![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)


![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)


![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)

